[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile
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Overview
Description
[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methyl groups, along with the propanedinitrile moiety, contribute to its binding affinity and specificity . The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]propanedinitrile can be compared with other similar compounds, such as:
4-bromo-1-methyl-1H-pyrazole: Lacks the propanedinitrile moiety, which affects its reactivity and applications.
1-methyl-4-bromopyrazole: Similar structure but different substitution pattern, leading to distinct chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C8H5BrN4 |
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Molecular Weight |
237.06 g/mol |
IUPAC Name |
2-[(4-bromo-2-methylpyrazol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H5BrN4/c1-13-8(7(9)5-12-13)2-6(3-10)4-11/h2,5H,1H3 |
InChI Key |
SZBUBJGLXVZLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C=C(C#N)C#N |
Origin of Product |
United States |
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